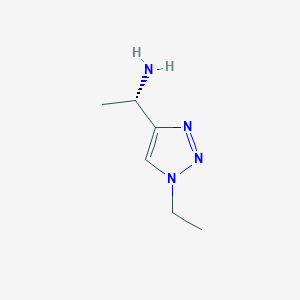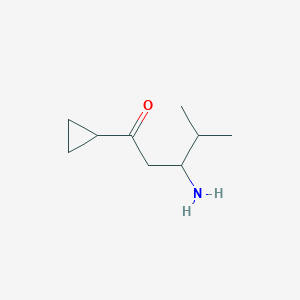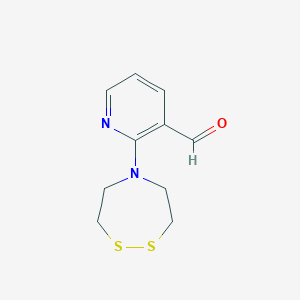
(1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an ethyl group and an amine group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly used to form 1,2,3-triazoles by reacting azides with alkynes. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- (1S)-1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- (1S)-1-(1-Butyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Uniqueness
(1S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
(1S)-1-(1-ethyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3/t5-/m0/s1 |
Clave InChI |
UBQBOKVUMDZBQX-YFKPBYRVSA-N |
SMILES isomérico |
CCN1C=C(N=N1)[C@H](C)N |
SMILES canónico |
CCN1C=C(N=N1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino)acetate](/img/structure/B13205557.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)


![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)

![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
